Cas no 1820569-49-0 ([(3S)-4-Methylmorpholin-3-yl]methanol;hydrochloride)
![[(3S)-4-Methylmorpholin-3-yl]methanol;hydrochloride structure](https://www.kuujia.com/scimg/cas/1820569-49-0x500.png)
[(3S)-4-Methylmorpholin-3-yl]methanol;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- [(3S)-4-Methylmorpholin-3-yl]methanol;hydrochloride
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- MDL: MFCD26959188
- Inchi: 1S/C6H13NO2.ClH/c1-7-2-3-9-5-6(7)4-8;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
- InChI Key: PDUJQYWWXIUBGB-RGMNGODLSA-N
- SMILES: Cl.O1CCN(C)[C@@H](CO)C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 87.1
- Topological Polar Surface Area: 32.7
[(3S)-4-Methylmorpholin-3-yl]methanol;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6733134-0.1g |
[(3R)-4-methylmorpholin-3-yl]methanol hydrochloride |
1820569-49-0 | 95.0% | 0.1g |
$28.0 | 2025-03-13 | |
Enamine | EN300-6733134-5.0g |
[(3R)-4-methylmorpholin-3-yl]methanol hydrochloride |
1820569-49-0 | 95.0% | 5.0g |
$333.0 | 2025-03-13 | |
1PlusChem | 1P019GS9-1g |
(R)-4-methyl-3-(hydroxymethyl)morpholine hydrochloride |
1820569-49-0 | 95% | 1g |
$339.00 | 2024-06-18 | |
Aaron | AR019H0L-100mg |
(R)-4-methyl-3-(hydroxymethyl)morpholine hydrochloride |
1820569-49-0 | 95% | 100mg |
$138.00 | 2025-03-13 | |
Aaron | AR019H0L-10g |
(R)-4-methyl-3-(hydroxymethyl)morpholine hydrochloride |
1820569-49-0 | 95% | 10g |
$2175.00 | 2023-12-15 | |
Aaron | AR019H0L-250mg |
(R)-4-methyl-3-(hydroxymethyl)morpholine hydrochloride |
1820569-49-0 | 95% | 250mg |
$82.00 | 2025-02-17 | |
Aaron | AR019H0L-500mg |
(R)-4-methyl-3-(hydroxymethyl)morpholine hydrochloride |
1820569-49-0 | 95% | 500mg |
$113.00 | 2025-02-17 | |
A2B Chem LLC | AV20473-5g |
(R)-4-Methyl-3-(hydroxymethyl)morpholine hydrochloride |
1820569-49-0 | 95% | 5g |
$889.00 | 2024-04-20 | |
Enamine | EN300-6733134-0.5g |
[(3R)-4-methylmorpholin-3-yl]methanol hydrochloride |
1820569-49-0 | 95.0% | 0.5g |
$64.0 | 2025-03-13 | |
Apollo Scientific | OR55497-1g |
(R)-4-Methyl-3-(hydroxymethyl)morpholine hydrochloride |
1820569-49-0 | 95% | 1g |
£390.00 | 2023-08-31 |
[(3S)-4-Methylmorpholin-3-yl]methanol;hydrochloride Related Literature
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
Additional information on [(3S)-4-Methylmorpholin-3-yl]methanol;hydrochloride
Comprehensive Overview of [(3S)-4-Methylmorpholin-3-yl]methanol hydrochloride (CAS No. 1820569-49-0)
[(3S)-4-Methylmorpholin-3-yl]methanol hydrochloride (CAS No. 1820569-49-0) is a chiral morpholine derivative with significant applications in pharmaceutical synthesis and organic chemistry. This compound, characterized by its hydrochloride salt form, is widely utilized as a key intermediate in the development of bioactive molecules. Its unique stereochemistry and functional groups make it valuable for asymmetric synthesis and drug discovery programs. Researchers often search for "morpholine derivatives in drug design" or "chiral building blocks for pharmaceuticals," highlighting the relevance of this compound in modern medicinal chemistry.
The structural features of [(3S)-4-Methylmorpholin-3-yl]methanol hydrochloride include a morpholine ring with a methyl group at the 4-position and a hydroxymethyl group at the 3-position, which is critical for its reactivity. The (3S)-configuration ensures enantioselectivity, a property highly sought after in the synthesis of API intermediates. Recent trends show growing interest in "green chemistry approaches for morpholine synthesis" and "sustainable chiral auxiliaries," aligning with the compound's potential in eco-friendly catalytic processes.
In analytical applications, CAS No. 1820569-49-0 is often characterized by techniques such as HPLC purity analysis, NMR spectroscopy, and mass spectrometry. Its stability under various pH conditions makes it suitable for "peptide coupling reactions" and "ligand design for metal catalysis," topics frequently queried in scientific databases. The hydrochloride salt form enhances solubility, addressing common challenges in "polar compound formulation."
From a commercial perspective, [(3S)-4-Methylmorpholin-3-yl]methanol hydrochloride is supplied under strict GMP-grade standards for preclinical research. Market analyses reveal increasing demand for "high-purity chiral amines" and "custom synthesis of pharmaceutical intermediates," reflecting this compound's industrial importance. Regulatory compliance with REACH and ICH guidelines further ensures its safe handling in laboratory settings.
Emerging studies explore its role in "kinase inhibitor development" and "neuroprotective agent scaffolds," areas with high PubMed citation rates. The compound's logP value and hydrogen bonding capacity are frequently modeled in "QSAR studies," demonstrating its utility in computational chemistry. As the pharmaceutical industry shifts toward "fragment-based drug discovery," CAS No. 1820569-49-0 gains attention for its modular chemical space.
Storage recommendations typically include desiccated conditions at 2-8°C, with stability data available for "long-term chemical storage" scenarios. Patent literature associates this compound with "protease inhibitor formulations" and "allosteric modulator cores," addressing trending queries in intellectual property searches. Its scalable synthetic routes are discussed in context of "continuous flow chemistry optimization," a hot topic in process chemistry forums.
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